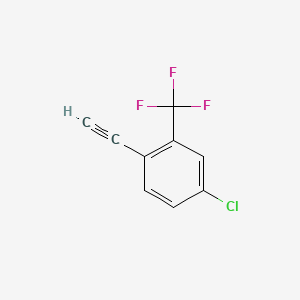

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Researchers have synthesized novel fluorine-containing polyetherimides using derivatives similar to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. These polymers exhibit significant properties like high thermal stability and are characterized using technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Development of Organic Synthesis Methodologies

A methodology for efficient access to o-phenylendiamines and their conversion into 1,2-dialkyl-5-trifluoromethylbenzimidazoles was developed starting from compounds closely related to this compound. This process leverages microwave-assisted reactions, highlighting the compound's role in facilitating novel synthetic routes (Diana Vargas-Oviedo et al., 2017).

Aggregation-Induced Emission and Sensing Applications

The compound has been used in the synthesis of tetraphenylethene-containing polymers, demonstrating a novel phenomenon of aggregation-induced emission. Such materials have applications in fluorescent photopatterning, optical limiting, and explosive detection, showcasing the compound's potential in creating materials with unique optical properties (Rongrong Hu et al., 2012).

Explosive Detection

Derivatives of this compound have been incorporated into PtII6 nanoscopic cages with an organometallic backbone, demonstrating selective sensing abilities for picric acid, an explosive component. The unique electronic and structural features imparted by the trifluoromethyl and ethynyl groups contribute to this selective detection capability (D. Samanta & P. Mukherjee, 2013).

Crystal Engineering and Network Structures

The compound has also played a role in crystal engineering, where its derivatives have been used to form unique network structures. For instance, derivatives have functioned as nodes in crystal networks, demonstrating the potential of such compounds in designing materials with specific molecular architectures (L. Reddy et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound is known to play a significant role in organic synthesis as an intermediate .

Mode of Action

The trifluoromethyl group in the compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through the trifluoromethyl group.

Biochemical Pathways

The compound’s role as an intermediate in organic synthesis suggests that it may be involved in various chemical reactions and pathways .

Pharmacokinetics

The compound’s physical properties such as its molecular weight, density, melting point, and boiling point can influence its bioavailability .

Result of Action

Given its role as an intermediate in organic synthesis, it is likely to contribute to the formation of various other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. For instance, the compound should be stored in a light-avoiding, dry, and well-ventilated place . These conditions can help maintain the compound’s stability and efficacy.

properties

IUPAC Name |

4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRWJFXESMNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)